Para- vs. Ortho-Position: Synthesis Yield Advantage of 4-(Allyloxycarbonyl)benzoic Acid over 2-(Allyloxycarbonyl)benzoic Acid (Monoallyl Phthalate)
The para-substituted 4-(allyloxycarbonyl)benzoic acid is synthesized via a high-yielding, scalable route using para-hydroxybenzoic acid and allyl chloroformate (or via the corresponding acyl chloride). In contrast, the ortho isomer (2-(allyloxycarbonyl)benzoic acid; monoallyl phthalate) is prepared from phthalic anhydride in modest yield. A published general procedure for alkoxycarbonyl benzoic acids reports monoallyl phthalate synthesis achieving only 41% yield (3882-14-2) and 38% yield (for analog 88-99-3) under reflux conditions (1 h), while the para-substituted acyloxybenzoic acid synthetic method from para-hydroxybenzoic acid and carboxylic acid halides provides yields of 91.8% of theory [1]. This >2-fold yield differential reflects the inherent steric and electronic advantages of para-functionalization over ortho-functionalization at the benzoic acid core, making the 4-substituted compound the preferred choice for cost-sensitive, multi-gram procurement.
| Evidence Dimension | Synthesis yield |
|---|---|
| Target Compound Data | 91.8% of theory (para-substituted acyloxybenzoic acid via para-hydroxybenzoic acid + carboxylic acid halide route) |
| Comparator Or Baseline | Ortho isomer (2-(allyloxycarbonyl)benzoic acid; monoallyl phthalate): 41% yield; Analog 88-99-3: 38% yield |
| Quantified Difference | 2.2–2.4× higher yield for para-substituted synthetic route |
| Conditions | Target: para-hydroxybenzoic acid + RCOCl, alkali hydroxide; Comparator: phthalic anhydride + allyl alcohol, reflux 1 h |
Why This Matters
For procurement at research or pilot scale, the dramatically higher synthetic yield of the para-substituted compound translates directly to lower per-gram cost and greater supply reliability.
- [1] US Patent US8907118B2 (Clariant). Method for producing acyloxy benzoic acids. Example yield: 268.3 g (91.8% of theory). Filed 2011, granted 2014. View Source
